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These application notes provide a comprehensive guide to the principles and protocols for
utilizing glycine in native polyacrylamide gel electrophoresis (Native PAGE) for the separation
of proteins in their folded, active state. This technique is invaluable for studying protein-protein
interactions, determining the oligomeric state of proteins, and assessing protein purity while
preserving biological activity.

Introduction to Native PAGE and the Role of Glycine

Native PAGE is an electrophoretic technique for separating proteins based on their intrinsic
charge-to-mass ratio and hydrodynamic size.[1] Unlike SDS-PAGE, which denatures proteins,
Native PAGE maintains the protein's native conformation and biological activity.[2] This is
achieved by performing the electrophoresis in the absence of detergents like sodium dodecy!
sulfate (SDS).

A widely used buffer system for Native PAGE is the discontinuous Tris-glycine system,
originally developed by Laemmli (without SDS).[1] This system employs two different gel
layers, a stacking gel and a resolving gel, with different pH values and acrylamide
concentrations. The key to this system is the use of a discontinuous buffer, where the running
buffer contains glycine.
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The Critical Role of Glycine:

Glycine, the simplest amino acid, serves as the trailing ion in the Tris-glycine buffer system. Its
net charge is pH-dependent.[3][4]

« In the stacking gel (pH 6.8): Glycine exists predominantly as a zwitterion with a near-neutral
charge. This makes it move slower than the highly mobile chloride ions (the leading ions
from the Tris-HCI buffer in the gel).

« In the resolving gel (pH 8.8): As the glycine ions enter the higher pH environment of the
resolving gel, they become negatively charged (glycinate). This increases their mobility,
causing them to overtake the proteins.

This dynamic change in glycine's charge creates a moving boundary that effectively "stacks"
the proteins into sharp, concentrated bands in the stacking gel before they enter the resolving
gel for separation.[3] This stacking effect significantly improves the resolution of the protein
bands.

Data Presentation
Comparison of Buffer Systems for Native PAGE

The choice of buffer system can significantly impact the separation of proteins in Native PAGE.
The following table provides a comparison of common buffer systems.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://biology.stackexchange.com/questions/40888/what-is-the-role-of-glycine-in-the-running-buffer-for-sds-polyacrylamide-gel-ele
https://www.echemi.com/community/what-is-the-role-of-glycine-in-the-running-buffer-for-sds-polyacrylamide-gel-electrophoresis_mjart2205261760_248.html
https://biology.stackexchange.com/questions/40888/what-is-the-role-of-glycine-in-the-running-buffer-for-sds-polyacrylamide-gel-ele
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14280960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Optimal Common
Buffer Operating o . Key o
Trailing lon Separation Application
System pH Advantages
Range S
General
Inexpensive, protein
widely used, analysis,
] ] ) Broad range ]
Tris-Glycine 8.3-9.5 Glycine good for a studying
(20-500 kDa) _
broad range protein
of proteins.[1]  oligomerizatio
n.
Excellent
resolution of _
Analysis of
o o low molecular ]
Tris-Tricine ~8.1 Tricine 1-100 kDa ) small proteins
weight )
) and peptides.
proteins and
peptides.[5]
Neutral pH Analysis of
enhances post-
Broad range, ] )
o MES or protein translational
Bis-Tris ~7.0 dependent on N o
MOPS o stability and modifications,
trailing ion )
gel shelf-life. mass
[1] spectrometry.
High
Acetate Better )
) molecular ) Analysis of
] (leading), ] resolution of )
Tris-Acetate ~8.5 o weight ) large protein
Tricine . large protein )
N proteins assemblies.
(trailing) complexes.
(>150 kDa)

lllustrative Impact of Glycine Concentration on Protein
Migration

The concentration of glycine in the running buffer can influence the migration of proteins. While
extensive quantitative data is not readily available in the literature, the following table illustrates
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the expected qualitative effects based on electrophoretic theory. A standard 1X Tris-glycine

running buffer typically contains 192 mM glycine.[6]

Glycine
Concentration (in
Running Buffer)

Expected Effect on
Stacking

Expected Effect on
Resolution

Impact on Run
Time

Low (e.g., <100 mM)

Less efficient
stacking, leading to

broader initial bands.

May decrease
resolution, especially
for low abundance

proteins.

Faster run times due

to higher current.

Standard (192 mM)

Optimal stacking for a
broad range of

proteins.

Good resolution for

most applications.

Standard run times.

High (e.g., >250 mM)

Very efficient stacking,
potentially leading to
overly compressed

bands.

May improve
resolution for some

proteins, but can also

cause band distortion.

Slower run times due

to lower current.

Experimental Protocols

Preparation of Buffers and Reagents
10X Tris-Glycine Native Running Buffer (pH ~8.3)

Tris base: 30.3 g

Glycine: 144 g

1.5 M Tris-HCI (pH 8.8) for Resolving Gel

e Tris base: 181.5 g

Dissolve in deionized water and bring the final volume to 1 L.

Note: Do not adjust the pH with acid or base.[7] The pH should be around 8.3. Store at 4°C.
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e Dissolve in ~800 mL of deionized water.

e Adjust the pH to 8.8 with HCI.

e Bring the final volume to 1 L with deionized water. Store at 4°C.

0.5 M Tris-HCI (pH 6.8) for Stacking Gel

Tris base: 60.5 g

Dissolve in ~800 mL of deionized water.

Adjust the pH to 6.8 with HCI.

Bring the final volume to 1 L with deionized water. Store at 4°C.

2X Native Sample Buffer

0.5 M Tris-HCI, pH 6.8: 1.25 mL

Glycerol: 2.5 mL

0.1% Bromophenol Blue: 1 mL

Deionized water: to 10 mL

Store at 4°C.

10% (w/v) Ammonium Persulfate (APS)

e Ammonium persulfate: 1 g

e Deionized water: 10 mL

e Prepare fresh daily.

TEMED (N,N,N',N'-Tetramethylethylenediamine)

o Store at 4°C, protected from light.
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Protocol for Casting a 10% Tris-Glycine Native PAGE Gel

Resolving Gel (10%, 10

Reagent Stacking Gel (4%, 5 mL)
mL)

Deionized Water 3.05 mL 4.0 mL
30% Acrylamide/Bis-

, 0.65 mL 3.3mL
acrylamide (37.5:1)
1.5 M Tris-HCI, pH 8.8 2.5mL
0.5 M Tris-HCI, pH 6.8 1.25 mL
10% APS 50 pL 100 pL
TEMED 5uL 10 pL

Procedure:

o Assemble the gel casting apparatus.

o Prepare the resolving gel solution, adding APS and TEMED last to initiate polymerization.

e Pour the resolving gel up to the desired height and gently overlay with water or isopropanol

to ensure a flat surface.

» Allow the resolving gel to polymerize for 30-60 minutes.

e Pour off the overlay and rinse with deionized water.

e Prepare the stacking gel solution, adding APS and TEMED last.

e Pour the stacking gel on top of the resolving gel and insert the comb.

» Allow the stacking gel to polymerize for 30-45 minutes.

Sample Preparation and Electrophoresis

» Mix the protein sample with an equal volume of 2X Native Sample Buffer. Do not heat the

sample.
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e Load 10-20 pg of purified protein or 30-50 ug of cell lysate per lane.[7]

o Place the gel in the electrophoresis tank and fill the inner and outer chambers with 1X Tris-
Glycine Native Running Buffer.

¢ Run the gel at a constant voltage of 100-150 V at 4°C to minimize protein denaturation.

o The electrophoresis is complete when the bromophenol blue dye front reaches the bottom of
the gel.

Application: Analysis of Protein-Protein Interactions

Native PAGE is a powerful tool for studying protein-protein interactions, such as the assembly
of chaperone complexes. The following is a generalized workflow for analyzing protein-protein
interactions using Tris-glycine Native PAGE.

Workflow for Protein-Protein Interaction Analysis

Analysis

Confirm Identity and
ing Partners

Sample Preparation Electrophoresis

Cell Lysate or Mix with Native Load onto Run at Constant Voltage
Purified Proteins Sample Buffer Tris-Glycine Native PAGE (4°C)

Mass Spectrometry
(after band excision)

Identify Proteins

Click to download full resolution via product page

Caption: Experimental workflow for protein-protein interaction analysis using Tris-glycine Native
PAGE.

Case Study: Analysis of BiP Chaperone Complexes

The chaperone protein BiP (Binding immunoglobulin protein) is known to form oligomers and
interact with various co-chaperones and substrate proteins. A specific protocol for studying BiP
complexes using a Tris-glycine gel system has been described.[7]
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Experimental Steps:
o Sample Preparation: Cell lysates are prepared under non-denaturing conditions.

o Native PAGE: The lysates are separated on a 4.5% stacking and 7.5% resolving Tris-glycine
gel.[7]

o Western Blotting: The separated proteins are transferred to a PVDF membrane.

e Immunodetection: The membrane is probed with antibodies specific for BiP and its potential
interacting partners. The co-migration of these proteins indicates the formation of a complex.

Start: Cell Lysate
(Non-denaturing conditions)

!

Tris-Glycine Native PAGE
(Separation of complexes)

!

Western Blot Transfer

'

Immunodetection with
Antibodies (anti-BiP, anti-partner)

!

Analysis of Co-migrating Bands
(Indicates complex formation)

'

End: Confirmation of
BiP Complex
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Caption: Logical flow for the analysis of BiP chaperone complexes using Tris-glycine Native

PAGE.

Troubleshooting

Problem

Possible Cause

Solution

No bands or faint bands

Protein has a high pl (>8.3)

and is not entering the gel.

Use a different buffer system
with a higher pH or reverse the
polarity of the electrophoresis

chamber.

Insufficient protein loaded.

Increase the amount of protein

loaded onto the gel.

Smeared bands

Protein is unstable and

denaturing during the run.

Run the gel at a lower voltage
and/or for a shorter time at
4°C.

High salt concentration in the

sample.

Desalt the sample before

loading.

Bands are not sharp

Inefficient stacking.

Ensure the pH of the stacking
and running buffers are
correct. Prepare fresh APS

solution.

Gel polymerized unevenly.

Ensure the gel is poured on a

level surface and overlayed

properly.

By following these application notes and protocols, researchers can effectively utilize Tris-

glycine Native PAGE for the separation and analysis of proteins in their native state, providing

valuable insights into their function and interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

9/11

Tech Support


https://www.benchchem.com/product/b14280960?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14280960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

1. EXIKENZBI9 BHIE | Thermo Fisher Scientific - JP [thermofisher.com]

2. Native Protein Electrophoresis - National Diagnostics [nationaldiagnostics.com]

3. biochemistry - What is the role of glycine in the running buffer for SDS-polyacrylamide gel
electrophoresis - Biology Stack Exchange [biology.stackexchange.com]

e 4. echemi.com [echemi.com]
e 5. benchchem.com [benchchem.com]

e 6. Use of Native-PAGE for the Identification of Epichaperomes in Cell Lines - PMC
[pmc.ncbi.nlm.nih.gov]

e 7. Native PAGE to study BiP complexes | Ron Lab [ron.cimr.cam.ac.uk]

 To cite this document: BenchChem. [Application Notes and Protocols for Protein Separation
Using Glycine in Native PAGE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14280960#use-of-glycine-in-native-page-for-protein-
separation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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